Cas no 5560-72-5 (Iprindole)

Iprindole structure
Iprindole structure
Nom du produit:Iprindole
Numéro CAS:5560-72-5
Le MF:C19H28N2
Mégawatts:284.439024925232
CID:368417
PubChem ID:21722

Iprindole Propriétés chimiques et physiques

Nom et identifiant

    • 5H-Cyclooct[b]indole-5-propanamine,6,7,8,9,10,11-hexahydro-N,N-dimethyl-
    • 3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine
    • 1-(3-Dimethylaminopropyl)-2,3-hexamethyleneindole
    • 5-(3-(Dimethylamino)propyl)-6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indole
    • 5H-Cyclooct(b)indole, 5-(3-(dimethylamino)propyl)-6,7,8,9,10,11-hexahydro-
    • 5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-dimethylaminopropyl)-
    • Galatur
    • NSC 169449
    • Pramindole
    • Prondol
    • Tertran
    • Wy-3263
    • Iprindole
    • 5-[3-(Dimethylamino)propyl]-6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indole
    • PLIGPBGDXASWPX-UHFFFAOYSA-N
    • Wy-3263 (VAN)
    • IPRINDOLE [WHO-DD]
    • WLN: T C658 BN&&TJ B3N1&1
    • NSC_21722
    • 3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethyl-propan-1-amine
    • NSC169449
    • BDBM81448
    • 5-[3-(Dimethylamino)propyl]-6,8,9,10,11-hexahydro-5H-cyclooct[b]indole
    • CHLORAMINETTRIHYDRATE
    • NS00033351
    • 5H-Cyclooct[b]indole, 5-[3-(dimethylamino)propyl]-6,7,8,9,10,11-hexahydro- (8CI); 5-[3-(Dimethylamino)propyl]-6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indole; NSC 169449; Pramindole; Tertran
    • Iprindole [USAN:INN:BAN]
    • 5560-72-5
    • N-(3-(6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indol-5-yl)propyl)-N,N-dimethylamine
    • Iprindol
    • L001038
    • 69U0IKR8FP
    • IPRINDOLE [USAN]
    • PDSP1_001610
    • WLN: T B658 HN&&TJ H3N1&1
    • Iprindol [INN-Spanish]
    • BRN 1386299
    • D04605
    • CHEBI:135177
    • (3-{5H,6H,7H,8H,9H,10H,11H-CYCLOOCTA[B]INDOL-5-YL}PROPYL)DIMETHYLAMINE
    • {5H-Cyclooct[b]indole,} 6,7,8,9,10, 11-hexahydro-5-(3-dimethylaminopropyl)-
    • N-[3-(6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indol-5-yl)propyl]-N,N-dimethylamine #
    • {5H-Cyclooct[b]indole-5-propanamine,} 6,7,8,9,10, 11,hexahydro-N,N-dimethyl-
    • DB13496
    • 5H-Cyclooct[b]indole-5-propanamine,7,8,9,10,11-hexahydro-N,N-dimethyl-
    • NSC-169449
    • AKOS040755577
    • Q904673
    • 3-(6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indol-5-yl)-N,N-dimethyl-1-propanamine
    • CS-0011246
    • Oprea1_812073
    • {5-[3-(Dimethylamino)propyl]-6,7,8,9,10,} {11-hexahydro-5H-cyclooct[b]indole}
    • UNII-69U0IKR8FP
    • 5H-Cyclooct[b]indole,7,8,9,10,11-hexahydro-
    • CHEMBL126224
    • 5H-Cyclooct(b)indole-5-propanamine, 6,7,8,9,10,11-hexahydro-N,N-dimethyl-
    • Iprindole (USAN/INN)
    • EINECS 226-933-5
    • DTXSID80204145
    • HY-12392
    • MS-24057
    • 5H-Cyclooct[b]indole,7,8,9,10,11-hexahydro-5-(3-dimethylaminopropyl)-
    • 5H-Cyclooct[b]indole-5-propanamine,7,8,9,10,11,hexahydro-N,N-dimethyl-
    • Iprindolum [INN-Latin]
    • SCHEMBL49509
    • CAS_5560-72-5
    • Iprindolum
    • IPRINDOLE [MI]
    • PDSP2_001594
    • {5H-Cyclooct[b]indole,} {5-[3-(dimethylamino)propyl]-6,7,8,9,10,11-hexahydro-}
    • {5H-Cyclooct[b]indole-5-propanamine,} 6,7,8,9,10,11-hexahydro-N, N-dimethyl-
    • 5H-Cyclooct[b]indole-5-propanamine, 6,7,8,9,10,11-hexahydro-N,N-dimethyl-
    • IPRINDOLE [INN]
    • G12555
    • Iprindole; 5H-Cyclooct[b]indole-5-propanamine, 6,7,8,9,10,11-hexahydro-N,N-dimethyl-; 5H-Cyclooct[b]indole, 5-[3-(dimethylamino)propyl]-6,7,8,9,10,11-hexahydro- (8CI); 6,7,8,9,10,11-Hexahydro-N,N-dimethyl-5H-cyclooct[b]indole-5-propanamine; 5-[3-(Dimethylamino)propy
    • DA-74514
    • Piscine à noyau: InChI=1S/C19H28N2/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3
    • La clé Inchi: PLIGPBGDXASWPX-UHFFFAOYSA-N
    • Sourire: CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31

Propriétés calculées

  • Qualité précise: 284.22544
  • Masse isotopique unique: 284.225248902g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 21
  • Nombre de liaisons rotatives: 4
  • Complexité: 315
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.6
  • Surface topologique des pôles: 8.2Ų
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout

Propriétés expérimentales

  • Dense: 0.9428 (rough estimate)
  • Point d'ébullition: 416.93°C (rough estimate)
  • Indice de réfraction: 1.8676 (estimate)
  • Le PSA: 8.17
  • Le LogP: 4.25200

Iprindole PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
ChemScence
CS-0011246-25mg
Iprindole
5560-72-5 98.02%
25mg
$250.0 2022-04-27
MedChemExpress
HY-12392-10mM*1mLinDMSO
Iprindole
5560-72-5 98.02%
10mM*1mLinDMSO
¥1320 2022-05-18
TRC
I747513-50mg
Iprindole
5560-72-5
50mg
$ 620.00 2023-04-15
ChemScence
CS-0011246-50mg
Iprindole
5560-72-5 98.02%
50mg
$420.0 2022-04-27
TRC
I747513-10mg
Iprindole
5560-72-5
10mg
$ 167.00 2023-04-15
TRC
I747513-100mg
Iprindole
5560-72-5
100mg
$ 1200.00 2023-09-07
ChemScence
CS-0011246-10mg
Iprindole
5560-72-5 98.02%
10mg
$120.0 2022-04-27
ChemScence
CS-0011246-100mg
Iprindole
5560-72-5 98.02%
100mg
$700.0 2022-04-27
MedChemExpress
HY-12392-100mg
Iprindole
5560-72-5 98.02%
100mg
¥7000 2024-04-18
MedChemExpress
HY-12392-10mM*1 mL in DMSO
Iprindole
5560-72-5 98.02%
10mM*1 mL in DMSO
¥1320 2024-04-18

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:5560-72-5)Iprindole
A1032550
Pureté:99%/99%/99%/99%/99%
Quantité:25mg/50mg/100mg/200mg/500mg
Prix ($):248.0/438.0/728.0/985.0/1454.0